

(S)-Cipepofol pharmacokinetics absorption distribution metabolism excretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Cipepofol

Cat. No.: B12382795

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An In-depth Technical Guide on the Pharmacokinetics of (S)-Cipepofol

(S)-Cipepofol, also known as HSK3486, is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator and direct agonist of the γ -aminobutyric acid type A (GABA-A) receptor.[1][2] It is a short-acting intravenous general anesthetic, demonstrating a rapid onset of action and a clear absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of **(S)-Cipepofol**, intended for researchers, scientists, and drug development professionals.

Absorption

As an intravenously administered anesthetic, **(S)-Cipepofol**'s absorption is immediate and complete, leading to a rapid onset of sedative and hypnotic effects.[3] Clinical trials have demonstrated that subjects are quickly anesthetized, typically within two minutes of administration.

Distribution

(S)-Cipepofol exhibits a wide tissue distribution, as indicated by a large volume of distribution at steady state (V_{ss}) that is significantly higher than the total volume of body fluid. In rats, the average V_{ss} was reported to be 7.79 L/kg, while in beagle dogs, it was 6.06 L/kg. The drug is highly bound to plasma proteins in humans, rats, and dogs.

Table 1: Plasma Protein Binding of (S)-Cipepofol

| Species | Concentration (ng/mL) | Plasma Protein Binding (%) |
|---------|-----------------------|----------------------------|
| Human | 80 | 96.6 ± 0.4 |
| 400 | 94.6 ± 0.5 | |
| 1200 | 93.5 ± 0.3 | |
| Dog | 80 | 87.9 ± 0.7 |
| 400 | 91.1 ± 0.2 | |
| 1200 | 93.4 ± 0.5 | |
| Rat | 80 | 94.3 ± 0.9 |
| 400 | 94.9 ± 0.2 | |
| 1200 | 85.3 ± 0.1 | |

Source:

Metabolism

(S)-Cipepofol is extensively metabolized, primarily in the liver. The main metabolic pathways are glucuronidation and 4-hydroxylation followed by glucuronidation. The major circulating metabolite in human plasma is the glucuronide conjugate of **(S)-Cipepofol** (M4), which accounts for 79.3% of the total radiation exposure in mass balance studies. The parent drug, **(S)-Cipepofol**, only accounts for 3.97%. This primary metabolite is considered to be non-hypnotic and non-toxic.

In vitro studies using human liver microsomes have shown that multiple cytochrome P450 (CYP) enzymes are capable of metabolizing **(S)-Cipepofol**, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. The most significant clearance was observed with isoforms CYP1A2, CYP2B6, and CYP2C19. **(S)-Cipepofol** shows some inhibitory potential on certain CYP enzymes at a concentration of 10.0 µM.

Table 2: Inhibition of CYP450 Isoenzymes by (S)-Cipepofol (10.0 μ M) in Human Liver Microsomes

| CYP Isoenzyme | Residual Activity (%) |
|---------------|-----------------------|
| CYP1A2 | 87.0 |
| CYP2C8 | 76.0 |
| CYP2D6 | 63.7 |
| CYP3A4 | 73.4 |
| Source: | |

Excretion

The excretion of **(S)-Cipepofol** and its metabolites shows significant interspecies differences. In humans, the primary route of excretion is renal, with 84.6% of the total radioactivity recovered in urine and only 2.65% in feces within 240 hours after administration. In contrast, rats primarily excrete the drug and its metabolites via the bile, with 61.4% of the dose excreted in bile. This difference is attributed to variations in the activity and expression of hepatic and renal transporters, as well as renal UDP-glucuronosyltransferase enzymes between the two species.

Pharmacokinetic Parameters

The pharmacokinetic profile of **(S)-Cipepofol** has been characterized in rats, dogs, and humans. The drug exhibits a high clearance and a short plasma elimination half-life, suggesting that no drug accumulation occurs with single-dose administration.

Table 3: Single-Dose Pharmacokinetic Parameters of (S)-Cipepofol in Rats (Mean)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | CL (L/kg/h) | Vss (L/kg) |
|--------------|--------------|------------------|------------------|----------|-------------|------------|
| 1 | 291 | 75.8 | 79.0 | 0.81 | 12.7 | 7.93 |
| 2 | 536 | 121 | 124 | 0.69 | 16.2 | 7.72 |
| 4 | 1180 | 251 | 253 | 0.66 | 15.8 | 7.71 |

Source:

Table 4: Single-Dose Pharmacokinetic Parameters of (S)-Cipepofol in Beagle Dogs (Mean)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | CL (L/kg/h) | Vss (L/kg) |
|--------------|--------------|------------------|------------------|----------|-------------|------------|
| 1 | 639 | 185 | 186 | 1.47 | 5.37 | 6.01 |
| 2 | 1190 | 344 | 345 | 1.42 | 5.80 | 6.09 |
| 4 | 2410 | 689 | 692 | 1.43 | 5.78 | 6.08 |

Source:

Table 5: Pharmacokinetic Parameters of (S)-Cipepofol in Healthy Human Subjects (0.4 mg/kg Single Dose)

| Parameter | Value |
|------------------|---------------|
| Cmax (ng/mL) | Not specified |
| AUC0-t (h*ng/mL) | 289.2 |
| Tmax (h) | 0.0333 |
| t1/2 (h) | 1.5 |
| Vz (L/kg) | 3.0 |
| CL (L/h/kg) | 1.4 |

Source:

Experimental Protocols

In Vivo Single-Dose Pharmacokinetics in Rats and Dogs

- Subjects: Male and female Sprague-Dawley rats and Beagle dogs.
- Administration: **(S)-Cipecpofol** was administered as an intravenous bolus injection at doses of 1, 2, and 4 mg/kg.
- Sample Collection: Blood samples were collected into heparinized tubes at predose and at specified time points post-dose (e.g., 2, 4, 8, 12, 20, 30, 60, 90, 120, 180, 240, and 360 minutes).
- Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.
- Analysis: Plasma concentrations of **(S)-Cipecpofol** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study

- Subjects: Six healthy male subjects.
- Administration: A single intravenous dose of 0.4 mg/kg --INVALID-LINK---**Cipecpofol** was administered.
- Sample Collection: Blood, urine, and fecal samples were collected at various time points.
- Analysis: Samples were analyzed for total radioactivity, unchanged **(S)-Cipecpofol**, and its metabolites.

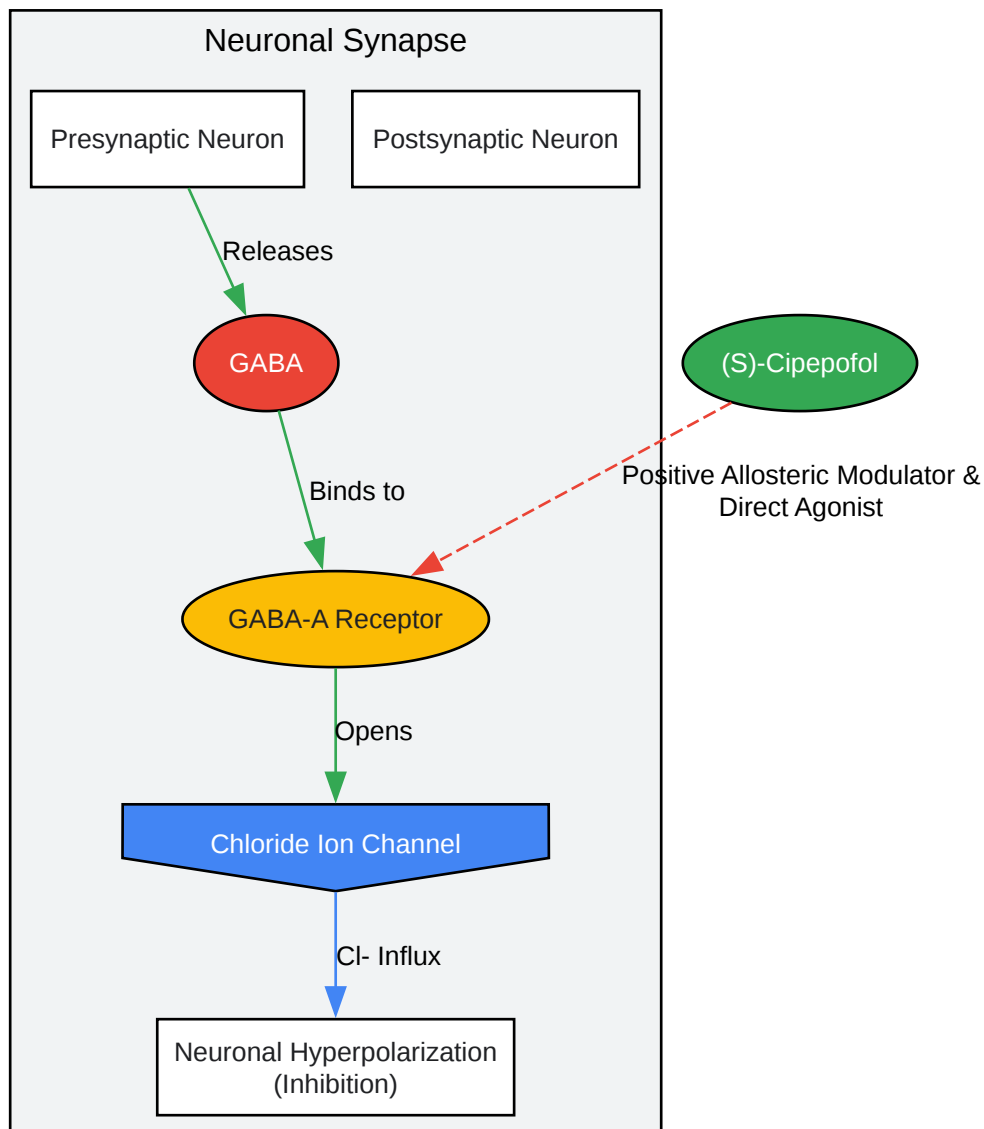
In Vitro Metabolism using Liver Microsomes

- Method: **(S)-Cipecpofol** was incubated with human liver microsomes in the presence of an NADPH-regenerating system.
- Enzyme Phenotyping: Recombinant human CYP enzymes were used to identify the specific isoforms involved in the metabolism of **(S)-Cipecpofol**.

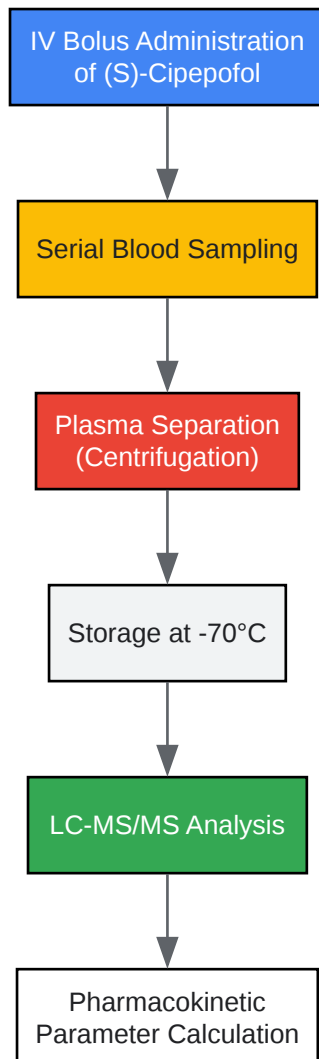
- CYP Inhibition Assay: The inhibitory potential of **(S)-Cipepofol** on major CYP isoforms was assessed by co-incubating it with probe substrates for each enzyme in human liver microsomes.

Visualizations

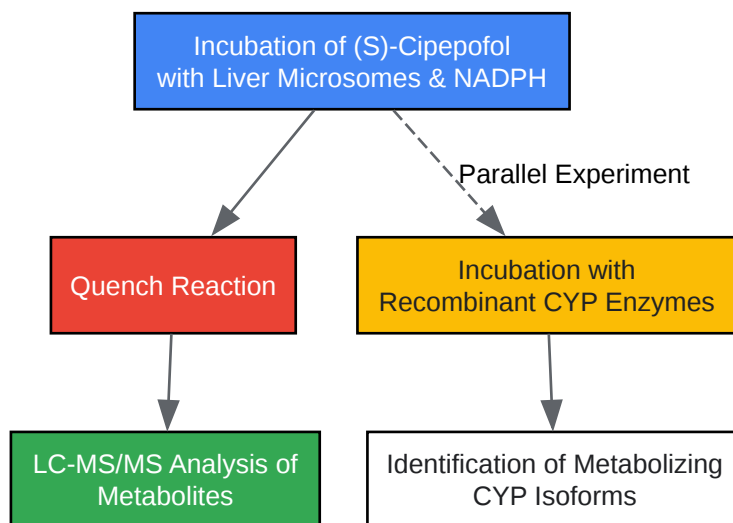
Mechanism of Action of (S)-Cipepofol



Experimental Workflow for Pharmacokinetic Analysis



In Vitro Metabolism Workflow



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- To cite this document: BenchChem. [(S)-Cipecofol pharmacokinetics absorption distribution metabolism excretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382795#s-cipecofol-pharmacokinetics-absorption-distribution-metabolism-excretion]

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